13-Azaprostanoic acid

説明

Synthesis Analysis

13-Azaprostanoic acid and its derivatives have been synthesized through various chemical reactions, focusing on modifying the prostanoic acid structure to include an azaprostane moiety. This modification aims to create compounds with enhanced biological activities, such as the inhibition of platelet aggregation induced by arachidonic acid. The synthesis involves novel transformations of ketones to N-substituted ethylenamine using formylmethylimino phosphate derivatives (Venton, Enke, & Le Breton, 1979).

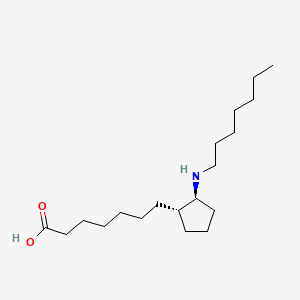

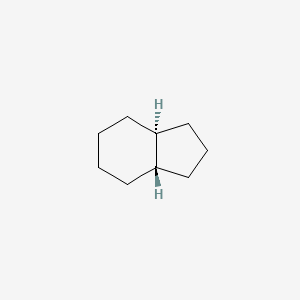

Molecular Structure Analysis

The molecular structure of 13-Azaprostanoic acid is characterized by the presence of an azaprostane skeleton, a modification from the natural prostaglandin structure. This modification significantly impacts its biological activity, particularly in inhibiting platelet aggregation. The structure-activity relationship (SAR) studies show that the inhibitory effect is highly sensitive to stereochemistry and the length of the amino side chain, with any deviation from the natural prostaglandin skeletal arrangement resulting in decreased biological activity (Venton et al., 1979).

Chemical Reactions and Properties

13-Azaprostanoic acid interacts with biological systems through specific chemical reactions, such as inhibiting the arachidonic acid-induced platelet aggregation without affecting ADP-induced primary aggregation. This selective inhibition indicates its potential mechanism of action, blocking the platelet arachidonic acid cascade beyond the synthesis of prostaglandin endoperoxides (Venton et al., 1979).

Physical Properties Analysis

The physical properties of 13-Azaprostanoic acid, such as solubility, melting point, and stability, are essential for its biological activity and application. However, detailed studies on its physical properties are limited in the available literature.

Chemical Properties Analysis

13-Azaprostanoic acid's chemical properties, including its reactivity with other compounds and stability under various conditions, play a crucial role in its biological effects. Its ability to inhibit platelet aggregation without affecting cyclooxygenase activity suggests a unique mechanism of action, acting as a direct antagonist of the platelet thromboxane/endoperoxide receptor (Le Breton, Venton, Enke, & Halushka, 1979).

科学的研究の応用

13-Azaprostanoic acid derivatives have been shown to be potent inhibitors of platelet aggregation induced by arachidonic acid, suggesting a role in blocking the platelet arachidonic acid cascade. These compounds do not inhibit bovine cyclooxygenase activity and are postulated to act beyond the synthesis of prostaglandin endoperoxides (Venton, Enke, & Le Breton, 1979).

13-Azaprostanoic acid provided minimal protection during myocardial ischemia in cats but showed significant protection against sudden death induced by sodium arachidonate in rabbits. This research suggests its potential use in cardiovascular conditions (Burke, Roth, & Lefer, 1983).

It acts as a direct antagonist of the human blood platelet thromboxane/endoperoxide receptor. This property makes it a candidate for further exploration in the development of antiplatelet therapies (Le Breton, Venton, Enke, & Halushka, 1979).

It has been shown to potentiate prostacyclin-induced platelet deaggregation, suggesting a synergistic effect with other platelet inhibitors. This finding has implications for the development of more effective anti-thrombotic therapies (Parise, Venton, & Le Breton, 1981).

It has been found effective in antagonizing prostaglandin-mediated responses in platelets and vascular smooth muscle, providing evidence for its selective blockade of thromboxane A2 responses (Huzoor-Akbar et al., 1985).

Safety And Hazards

特性

IUPAC Name |

7-[(1S,2S)-2-(heptylamino)cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO2/c1-2-3-4-7-10-16-20-18-14-11-13-17(18)12-8-5-6-9-15-19(21)22/h17-18,20H,2-16H2,1H3,(H,21,22)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZNGDIYQSCFGK-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC1CCCC1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCN[C@H]1CCC[C@@H]1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221872 | |

| Record name | 13-Azaprostanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-Azaprostanoic acid | |

CAS RN |

71629-07-7 | |

| Record name | 13-Azaprostanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071629077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Azaprostanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

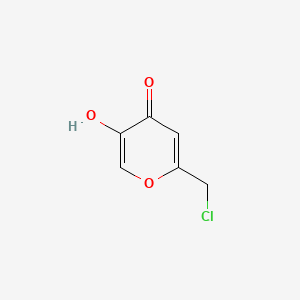

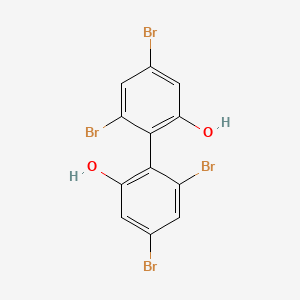

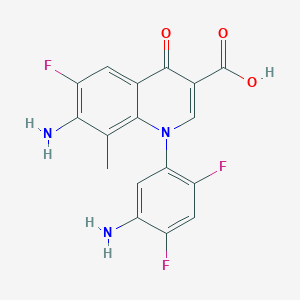

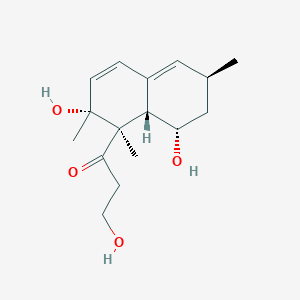

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-hydroxy-2-methyl-N-[(2R)-1-(3-phenylprop-2-enoyl)pyrrolidin-2-yl]butanamide](/img/structure/B1202340.png)